An In-depth Technical Guide to Ethyl 4-hydroxypent-2-enoate: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to Ethyl 4-hydroxypent-2-enoate: Structure, Properties, and Synthetic Utility
Abstract
Ethyl 4-hydroxypent-2-enoate is a bifunctional molecule of significant interest in modern organic synthesis. Possessing an α,β-unsaturated ester, a secondary alcohol, and a chiral center, it serves as a versatile stereospecific building block for the synthesis of complex, high-value molecules. This guide provides a comprehensive technical overview of its chemical structure, stereochemical considerations, and detailed physicochemical and spectroscopic properties. Furthermore, it outlines a robust synthetic protocol, grounded in established chemical principles, and explores its potential applications as a strategic intermediate in pharmaceutical and fine chemical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound.
Introduction: The Strategic Value of Bifunctional Synthons
In the landscape of synthetic chemistry, particularly within drug discovery, the efficiency and elegance of a synthetic route are paramount. Molecules that contain multiple, orthogonally reactive functional groups—often termed synthons or building blocks—are invaluable assets. Ethyl 4-hydroxypent-2-enoate embodies this principle. Its structure incorporates an electrophilic Michael acceptor (the α,β-unsaturated ester) and a nucleophilic/modifiable hydroxyl group. This arrangement, coupled with the inherent chirality at the C4 position, opens a gateway to a diverse range of chemical transformations, allowing for the rapid construction of molecular complexity from a relatively simple precursor. Its utility is analogous to other valuable chiral hydroxy esters which are pivotal intermediates in the synthesis of bioactive molecules, including antiviral agents.[1]
Molecular Structure and Stereochemistry
A thorough understanding of the molecule's three-dimensional architecture is critical for its strategic application in synthesis.
Chemical Identity and Functional Groups
Ethyl 4-hydroxypent-2-enoate is comprised of a five-carbon chain. Its key functional groups are:
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An ethyl ester at C1.
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An alkene double bond between C2 and C3.
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A secondary hydroxyl group at C4.
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A methyl group at C5.
The systematic IUPAC name for the most common isomer is rac-ethyl (2E)-4-hydroxypent-2-enoate.[2]
Caption: Chemical structure of (2E)-Ethyl 4-hydroxypent-2-enoate.
Stereoisomerism
The molecule possesses two key stereochemical features:
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Geometric Isomerism: The double bond between C2 and C3 can exist in either the (E) (trans) or (Z) (cis) configuration. The (E)-isomer is generally more stable and common due to reduced steric hindrance.
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Enantiomerism: The carbon atom at the C4 position is a stereocenter, bonded to four different groups (H, OH, methyl, and the vinyl ester moiety). Therefore, it can exist as either the (R) or (S) enantiomer.
The combination of these features means that four distinct stereoisomers are possible: (2E, 4R), (2E, 4S), (2Z, 4R), and (2Z, 4S). Control over both the double bond geometry and the stereochemistry of the alcohol is a primary objective in its synthesis for pharmaceutical applications, where specific stereoisomers often exhibit desired biological activity.[1]
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to confirming the identity and purity of the synthesized compound.
Physical Properties
The key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 10150-92-2 (for the rac-E-isomer) | [2] |
| Molecular Formula | C₇H₁₂O₃ | [2] |
| Molecular Weight | 144.17 g/mol | [3] |
| Exact Mass | 144.07900 g/mol | [2] |
| Appearance | Colorless oil or liquid | [1] |
| LogP | 0.48650 | [2] |
Spectroscopic Analysis
Spectroscopic data provides an unambiguous fingerprint of the molecular structure.
3.2.1 Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the primary functional groups. Key absorptions include:
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~3400 cm⁻¹ (broad): A strong, broad peak characteristic of the O-H stretching vibration from the alcohol, broadened by hydrogen bonding.[4][5]
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~2980 cm⁻¹ (medium): C-H stretching from the sp³ hybridized carbons of the ethyl and methyl groups.
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~1720 cm⁻¹ (strong): A very strong, sharp peak corresponding to the C=O stretch of the α,β-unsaturated ester.[5]
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~1650 cm⁻¹ (medium): C=C stretching of the alkene.
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~1200-1050 cm⁻¹ (strong): C-O stretching vibrations from both the ester and the secondary alcohol.[4]
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and connectivity. The expected signals for the (E)-isomer in CDCl₃ are:
| ¹H NMR Signal | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| Ethyl-CH₃ | ~1.25 | triplet | 3H | -OCH₂CH ₃ |
| Methyl-C5 | ~1.30 | doublet | 3H | -CH(OH)CH ₃ |
| OH | variable | broad singlet | 1H | -OH |
| Ethyl-CH₂ | ~4.18 | quartet | 2H | -OCH ₂CH₃ |
| H4 | ~4.50 | quintet | 1H | -CH (OH)CH₃ |
| H2 | ~6.05 | doublet | 1H | =CH -COOEt |
| H3 | ~6.95 | doublet of doublets | 1H | -CH=CH -COOEt |
| ¹³C NMR Signal | Approx. δ (ppm) | Assignment |
| Ethyl-CH₃ | ~14.2 | -OCH₂C H₃ |
| Methyl-C5 | ~23.5 | -CH(OH)C H₃ |
| Ethyl-CH₂ | ~60.5 | -OC H₂CH₃ |
| C4 | ~68.0 | -C H(OH)- |
| C2 | ~122.0 | =C H-COOEt |
| C3 | ~148.0 | -CH=C H- |
| C1 (C=O) | ~166.0 | -C (=O)O- |
3.2.3 Mass Spectrometry (MS) Electron Ionization (EI) Mass Spectrometry provides information on the molecular weight and fragmentation patterns, which further corroborates the structure.[3]
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Significance |
| 144 | [C₇H₁₂O₃]⁺• | Molecular Ion (M⁺) |
| 129 | [M - CH₃]⁺ | Loss of the methyl group at C5 |
| 126 | [M - H₂O]⁺• | Loss of water from the alcohol |
| 99 | [M - OEt]⁺ | Loss of the ethoxy group |
| 71 | [M - COOEt]⁺ | Cleavage of the ester group |
Synthesis and Purification
A reliable and scalable synthesis is crucial for the compound's application. The most direct approach involves the stereoselective reduction of a ketone precursor.
Causality in Synthetic Route Selection
The chosen synthetic pathway is the reduction of Ethyl (E)-4-oxopent-2-enoate.[2] This precursor is commercially available, making this a convergent and efficient strategy. The key transformation is the reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this protocol due to its excellent selectivity. It readily reduces ketones while being unreactive towards the α,β-unsaturated ester under standard conditions, thus avoiding unwanted side reactions like 1,4-conjugate addition or ester reduction. This selectivity is the primary driver for its selection over more powerful reducing agents like lithium aluminum hydride (LAH).
Caption: Workflow for the synthesis of Ethyl 4-hydroxypent-2-enoate.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard organic chemistry transformations and should be performed by qualified personnel with appropriate safety precautions.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl (E)-4-oxopent-2-enoate (1.0 eq). Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration) and cool the flask to 0 °C in an ice-water bath.
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Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes. The portion-wise addition is a critical control step to manage the exothermic reaction and prevent temperature spikes that could lead to side products.
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Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot (ketone) is fully consumed, typically within 1-2 hours. The product will have a lower Rf value than the starting material due to the increased polarity from the hydroxyl group.
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Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediate.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
Detailed Experimental Protocol: Purification
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Chromatography Setup: Prepare a silica gel column for flash column chromatography. The column diameter and amount of silica should be chosen based on the scale of the reaction.
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Elution: Equilibrate the column with a low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate). Load the crude product onto the column.
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Fraction Collection: Elute the product using a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate). Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford Ethyl 4-hydroxypent-2-enoate as a colorless oil. Confirm purity and identity using NMR and IR spectroscopy as described in Section 3.2.
Applications in Organic Synthesis and Drug Development
The synthetic value of Ethyl 4-hydroxypent-2-enoate lies in the diverse reactivity of its functional groups.
Role as a Chiral Building Block
When synthesized in an enantiomerically pure form (e.g., via asymmetric reduction or chiral resolution), this compound becomes a powerful chiral building block. The stereocenter at C4 can direct the stereochemical outcome of subsequent reactions, a cornerstone of modern asymmetric synthesis.[1]
Strategic Transformations and Potential Applications
The functional groups can be manipulated to create more complex molecular architectures:
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The Hydroxyl Group: Can be oxidized to a ketone, protected, or used as a nucleophile. It can also be converted into a leaving group for substitution reactions.
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The Alkene: Can undergo a variety of additions, including hydrogenation, epoxidation, and dihydroxylation.
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The Ester: Can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol.
This versatility makes it a potential precursor for various bioactive molecules. For instance, chiral α-hydroxy and β-hydroxy esters are known intermediates in the synthesis of complex heterocyclic systems found in antiviral drugs, such as certain Hepatitis C virus (HCV) inhibitors.[1]
Caption: Logical workflow illustrating the synthetic utility of the title compound.
Conclusion
Ethyl 4-hydroxypent-2-enoate is a highly functionalized and synthetically valuable molecule. Its combination of an α,β-unsaturated ester and a chiral secondary alcohol provides chemists with a versatile platform for constructing complex organic molecules. A deep understanding of its structure, properties, and reactivity, as detailed in this guide, is essential for unlocking its full potential in research, fine chemical synthesis, and the development of next-generation pharmaceuticals.
References
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ethyl 4-hydroxypent-2-enoate | CAS#:10150-92-2 | Chemsrc. [Link]
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Ethyl 4-hydroxypent-2-enoate - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
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interpretation of two sample infrared spectra - YouTube. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
